1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and two pyrazole rings, which are known for their biological and pharmacological activities. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of the compound, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the difluoromethylation of pyrazole derivatives. One common method is the radical difluoromethylation process, which uses difluoromethyl radicals to introduce the difluoromethyl group into the pyrazole ring . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions is crucial for scaling up the production while maintaining the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential drug candidate due to its enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone: Another difluoromethylated pyrazole derivative with similar structural features.
3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: A related compound with a carboxylic acid functional group.
Uniqueness
1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both difluoromethyl and isopropyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16ClF2N5 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-8(2)18-7-9(6-15-18)5-14-10-3-4-17(16-10)11(12)13;/h3-4,6-8,11H,5H2,1-2H3,(H,14,16);1H |
InChI Key |
OFLQYCIRAWFHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.